

Certificate of Analysis: (S)-Ofloxacin-d3 - A Technical Guide

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Compound of Interest		
Compound Name:	(S)-Ofloxacin-d3	
Cat. No.:	B12297496	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, **(S)-Ofloxacin-d3**. **(S)-Ofloxacin-d3** is the deuterated form of Levofloxacin, the pharmacologically active S-(-)-enantiomer of Ofloxacin. It is a critical tool in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolism studies, where it is used as an internal standard for LC-MS assays.

This document details the analytical methodologies used to confirm the identity, purity, and stability of **(S)-Ofloxacin-d3**, providing researchers with the necessary information to confidently utilize this standard in their studies.

Product Information



Parameter	Specification
Product Name	(S)-Ofloxacin-d3 (N-methyl-d3)
Synonyms	(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4- (methyl-d3)-1-piperazinyl]-7-oxo-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Chemical Formula	C18H17D3FN3O4
Molecular Weight	364.39 g/mol
CAS Number	2208780-63-4 (d3 labeled)
Unlabeled CAS	100986-85-4 (Levofloxacin)
Appearance	Off-white to pale yellow crystalline powder
Storage	Store at 2-8°C, protect from light
Intended Use	For research use only. Not for human or veterinary use. Primarily used as an internal standard in mass spectrometry-based quantitative analysis.

Analytical Data Summary

The following tables summarize the quantitative results from the analysis of a representative batch of **(S)-Ofloxacin-d3**.

Table 2.1: Identity Confirmation

Test	Method	Result	Specification
¹ H NMR Spectroscopy	NMR	Conforms to structure	Conforms to structure
Mass Spectrometry (ESI+)	LC-MS	365.18 m/z	[M+H] ⁺ = 365.18 ± 0.2

Table 2.2: Purity Analysis



Test	Method	Result	Specification
Chemical Purity	HPLC (UV)	99.8%	≥ 98.0%
Isotopic Purity	LC-HRMS	99.6 atom % D	≥ 98.0 atom % D
Isotopic Distribution	LC-HRMS	d3: 99.6%d2: 0.3%d1: 0.1%d0: <0.1%	d0 ≤ 0.5%
Enantiomeric Purity	Chiral HPLC	99.9% (S)-form	≥ 99.0% (S)-form

Table 2.3: Physicochemical Properties

Test	Method	Result	Specification
Melting Point	Capillary Method	252-255 °C (decomposes)	Report Result
Loss on Drying	TGA	0.15%	≤ 1.0%
Residual Solvents	GC-HS	Methanol: 50 ppm	Meets USP <467>

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Principle: Reversed-phase HPLC with UV detection is used to separate (S)-Ofloxacin-d3
 from any non-labeled or other chemical impurities.
- Instrumentation:
 - HPLC System: Standard system with a quaternary pump, autosampler, and UV-Vis detector.
 - Column: C18, 250 x 4.6 mm, 5 μm particle size.



Detector Wavelength: 294 nm.

Reagents:

• Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile.

Sample Diluent: Mobile Phase A:B (80:20 v/v).

Procedure:

 Sample Preparation: Accurately weigh and dissolve the (S)-Ofloxacin-d3 standard in the diluent to a final concentration of 0.5 mg/mL.

Chromatographic Conditions:

■ Flow Rate: 1.0 mL/min.

Injection Volume: 10 μL.

Column Temperature: 30 °C.

Gradient Program:

Time (min)	% Mobile Phase B
0	20
25	80
30	80
31	20

| 35 | 20 |

Data Analysis: Calculate the chemical purity by the area percent method, where the area
of the main peak is expressed as a percentage of the total area of all peaks.



Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

- Principle: LC-HRMS is used to determine the isotopic enrichment of deuterium in the molecule. The high resolution allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3).
- Instrumentation:
 - LC System: UPLC or HPLC system.
 - Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Procedure:
 - Sample Preparation: Prepare a dilute solution of (S)-Ofloxacin-d3 (approx. 1 μg/mL) in 50:50 Acetonitrile:Water.
 - LC Conditions: A short chromatographic run is used to introduce the sample into the mass spectrometer.
 - MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 100-500.
 - Data Acquisition: Profile mode.
 - Data Analysis:
 - 1. Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0: 362.15, d1: 363.16, d2: 364.16, d3: 365.17).
 - 2. Integrate the peak areas for each isotopologue.



3. Calculate the isotopic purity (atom % D) and distribution based on the relative peak areas.

Enantiomeric Purity by Chiral HPLC

- Principle: Direct chiral separation on a chiral stationary phase (CSP) is used to resolve the (S)-enantiomer (Levofloxacin) from the (R)-enantiomer.
- Instrumentation:
 - HPLC System: Standard system with UV-Vis detector.
 - Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralcel OD-H, 250 x 4.6 mm, 5 μm).
- Reagents:
 - Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05 v/v/v/v/v).
- Procedure:
 - Sample Preparation: Prepare a solution of (S)-Ofloxacin-d3 at 0.2 mg/mL in the mobile phase.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 294 nm.
 - Column Temperature: 25 °C.
 - Injection Volume: 20 μL.
 - Data Analysis: Identify the peaks for the (S) and (R) enantiomers based on retention times
 (the (R)-enantiomer typically elutes first). Calculate the enantiomeric purity by expressing



the peak area of the (S)-enantiomer as a percentage of the total area of both enantiomeric peaks.

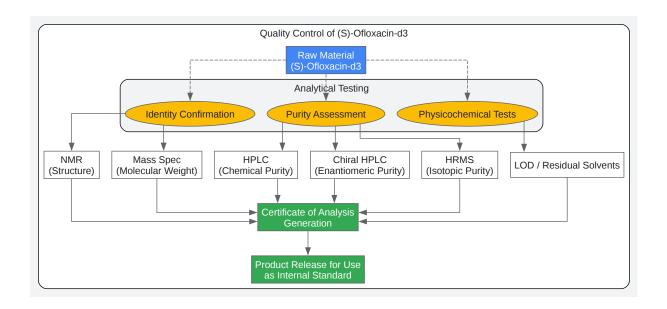
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ¹H NMR spectroscopy confirms the chemical structure of the molecule. The
 absence of a signal for the N-methyl protons and the presence of other characteristic signals
 confirms the identity and deuteration site.
- Instrumentation:
 - NMR Spectrometer: 400 MHz or higher.
- Procedure:
 - Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
 - Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
 - Data Analysis: Compare the obtained spectrum with the known spectrum of unlabeled Levofloxacin. The key confirmation is the significant reduction or absence of the singlet corresponding to the N-CH₃ protons (typically around 2.3-2.5 ppm), confirming the d3labeling at this position. All other proton signals should be present and consistent with the structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to (S)-Ofloxacin-d3.

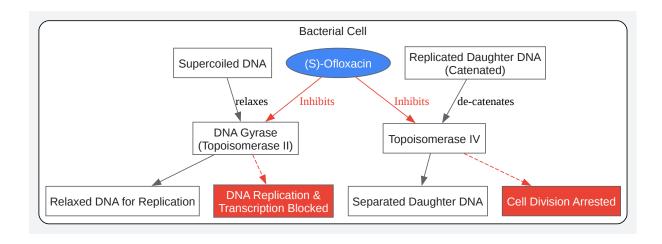




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Caption: Analytical workflow for the quality control and release of (S)-Ofloxacin-d3.





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Caption: Mechanism of action pathway for Ofloxacin in bacterial cells.

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